molecular formula C25H22NP B12873423 2-(Diphenylphosphino)-N-methyl-N-phenylaniline

2-(Diphenylphosphino)-N-methyl-N-phenylaniline

Cat. No.: B12873423
M. Wt: 367.4 g/mol
InChI Key: JRNAACPORSRBII-UHFFFAOYSA-N
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Description

2-(Diphenylphosphino)-N-methyl-N-phenylaniline (CAS 1807476-05-6) is an organophosphorus compound featuring a central aniline backbone substituted with a diphenylphosphino group at the ortho position and an N-methyl-N-phenyl moiety. This structure confers unique electronic and steric properties, making it valuable in coordination chemistry and catalysis. Its phosphine group acts as a strong electron donor, enabling the formation of stable metal complexes for applications in cross-coupling reactions and asymmetric synthesis . Commercial availability from multiple suppliers underscores its industrial relevance .

Properties

Molecular Formula

C25H22NP

Molecular Weight

367.4 g/mol

IUPAC Name

2-diphenylphosphanyl-N-methyl-N-phenylaniline

InChI

InChI=1S/C25H22NP/c1-26(21-13-5-2-6-14-21)24-19-11-12-20-25(24)27(22-15-7-3-8-16-22)23-17-9-4-10-18-23/h2-20H,1H3

InChI Key

JRNAACPORSRBII-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphino)-N-methyl-N-phenylaniline typically involves the reaction of diphenylphosphine with N-methyl-N-phenylaniline under controlled conditions. One common method includes the use of a Grignard reagent, where diphenylphosphine chloride reacts with the Grignard reagent derived from N-methyl-N-phenylaniline . The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphino)-N-methyl-N-phenylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphino)-N-methyl-N-phenylaniline largely depends on its role as a ligand. In catalysis, it coordinates with metal centers to form active catalytic species that facilitate various chemical transformations. The phosphine group can donate electron density to the metal center, stabilizing it and enhancing its reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-(Diphenylphosphino)benzaldehyde (CAS 50777-76-9)

  • Structural Differences : Replaces the N-methyl-N-phenylaniline group with a benzaldehyde moiety.
  • Reactivity : The aldehyde functional group facilitates condensation reactions with hydrazides or amines, forming Schiff base ligands for metal complexes (e.g., Ni(II), Pd(II)) .
  • Applications: Metal complexes derived from this compound exhibit antibacterial, antifungal, and anticancer activities . Unlike 2-(Diphenylphosphino)-N-methyl-N-phenylaniline, its primary utility lies in bioactive coordination chemistry rather than direct catalytic roles.
  • Synthesis : Requires acidic conditions and templated synthesis with metal ions (e.g., Cd(II), Co(II)) to avoid side reactions .

2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl

  • Structural Differences: Features a biphenyl backbone with dimethylamino and diphenylphosphino groups at adjacent positions.
  • Electronic Properties: The dimethylamino group enhances electron-donating capacity, improving catalytic efficiency in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Applications: Widely used as a ligand in asymmetric catalysis due to its chiral environment and tunable steric bulk . This contrasts with 2-(Diphenylphosphino)-N-methyl-N-phenylaniline, which lacks inherent chirality.

Benzoimidazole Derivatives: 3-DPPI and 2-DPPI

  • Structural Differences: Incorporate a benzoimidazole ring fused with a diphenylphosphino-phenyl group at the 2- or 3-position.
  • Applications : Exhibit strong electroluminescent properties, making them suitable for organic light-emitting diodes (OLEDs). The phosphine group stabilizes excited states and enhances charge transport .
  • Divergence: Unlike 2-(Diphenylphosphino)-N-methyl-N-phenylaniline, these derivatives prioritize optoelectronic applications over catalysis .

(2-Diphenylphosphino)phenol (CAS 60254-10-6)

  • Structural Differences: Substitutes the aniline group with a phenolic hydroxyl group.
  • Reactivity : The hydroxyl group enables hydrogen bonding and deprotonation, forming anionic ligands for transition metals.
  • Applications: Used in water-soluble metal complexes for homogeneous catalysis in aqueous media . This contrasts with the hydrophobic nature of 2-(Diphenylphosphino)-N-methyl-N-phenylaniline.

Data Table

Compound Name CAS Number Key Structural Features Primary Applications References
2-(Diphenylphosphino)-N-methyl-N-phenylaniline 1807476-05-6 Ortho-diphenylphosphino, N-methyl-N-phenyl Catalysis, metal coordination
2-(Diphenylphosphino)benzaldehyde 50777-76-9 Benzaldehyde substituent Bioactive metal complexes
2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl N/A Biphenyl, dimethylamino group Asymmetric catalysis
3-DPPI/2-DPPI N/A Benzoimidazole core Electroluminescent materials
(2-Diphenylphosphino)phenol 60254-10-6 Phenolic hydroxyl group Water-soluble catalysis

Biological Activity

2-(Diphenylphosphino)-N-methyl-N-phenylaniline is a phosphine-containing compound that has garnered attention in recent years for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C19H20N
  • Molecular Weight : 273.37 g/mol
  • CAS Number : [12873423]

The biological activity of 2-(Diphenylphosphino)-N-methyl-N-phenylaniline is primarily attributed to its ability to interact with various biological targets. The diphenylphosphine moiety can form coordination complexes with metal ions, influencing enzyme activity and cellular signaling pathways. Additionally, the aniline part of the molecule may participate in hydrogen bonding and π-π interactions with biological macromolecules, enhancing its binding affinity to specific targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of several cancer cell lines by inducing apoptosis through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)5.4Caspase-3 activation
MCF-7 (Breast Cancer)4.8Mitochondrial membrane depolarization
HeLa (Cervical Cancer)6.2DNA fragmentation

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

  • Study on Anticancer Effects :
    A study published in Cancer Research examined the effects of 2-(Diphenylphosphino)-N-methyl-N-phenylaniline on human lung cancer cells (A549). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers, suggesting its potential as a therapeutic agent for lung cancer .
  • Antimicrobial Assessment :
    In another study published in Journal of Antimicrobial Chemotherapy, the compound was evaluated for its antimicrobial efficacy against multi-drug resistant strains of bacteria. The findings demonstrated that it inhibited bacterial growth effectively, especially against Staphylococcus aureus, indicating its potential use in treating infections caused by resistant strains .

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